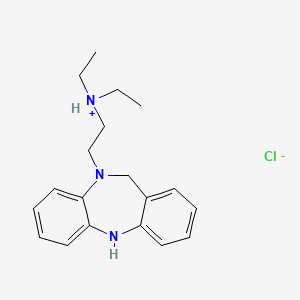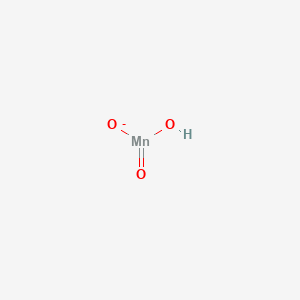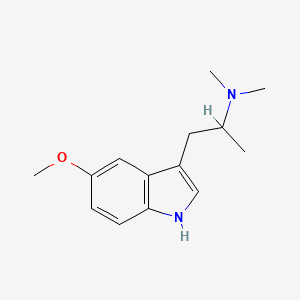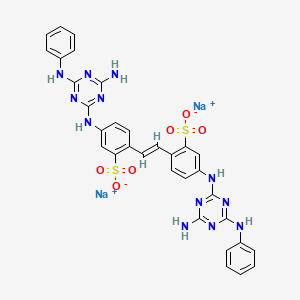
Fluorescent brightener 49, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescent brightener 49, (E)-, also known as C.I. Fluorescent Brightener 49, is a chemical compound used primarily as an optical brightening agent. These agents absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region, which enhances the appearance of color and brightness in materials such as textiles, paper, and detergents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorescent brightener 49, (E)-, typically involves the reaction of 4,4’-diamino-2,2’-stilbenedisulfonic acid with various triazine derivatives. The process includes multiple steps:
Initial Reaction: 4,4’-diamino-2,2’-stilbenedisulfonic acid reacts with 2,4,6-trichloro-1,3,5-triazine under controlled temperature and pH conditions to form dichlorotriazinyl intermediates.
Condensation: These intermediates are further condensed with additional aromatic amines to form bis-monochlorotriazine derivatives.
Final Substitution: The final step involves nucleophilic substitution with ethanolamine to produce the desired fluorescent brightener.
Industrial Production Methods
Industrial production of fluorescent brightener 49, (E)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets commercial standards .
化学反応の分析
Types of Reactions
Fluorescent brightener 49, (E)-, undergoes several types of chemical reactions:
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially during its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Ethanolamine and other nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives and stilbene-based compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Fluorescent brightener 49, (E)-, has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to stain and visualize biological specimens.
Medicine: Utilized in diagnostic assays to detect specific biomolecules.
Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products.
作用機序
The mechanism of action of fluorescent brightener 49, (E)-, involves the absorption of ultraviolet light and the subsequent emission of visible blue light
類似化合物との比較
Similar Compounds
4,4’-diamino-2,2’-stilbenedisulfonic acid: Another popular optical brightener used in similar applications.
4,4’-bis(benzoxazolyl)-cis-stilbene: Known for its intense fluorescence and used in laundry detergents.
2,5-bis(benzoxazol-2-yl)thiophene: Also used as an optical brightener in various industries.
Uniqueness
Fluorescent brightener 49, (E)-, is unique due to its specific triazine-stilbene structure, which provides high fluorescence intensity and stability under various conditions. This makes it particularly effective in applications requiring long-lasting brightness and whiteness .
特性
CAS番号 |
20579-01-5 |
|---|---|
分子式 |
C32H26N12Na2O6S2 |
分子量 |
784.7 g/mol |
IUPAC名 |
disodium;5-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4-amino-6-anilino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C32H28N12O6S2.2Na/c33-27-39-29(35-21-7-3-1-4-8-21)43-31(41-27)37-23-15-13-19(25(17-23)51(45,46)47)11-12-20-14-16-24(18-26(20)52(48,49)50)38-32-42-28(34)40-30(44-32)36-22-9-5-2-6-10-22;;/h1-18H,(H,45,46,47)(H,48,49,50)(H4,33,35,37,39,41,43)(H4,34,36,38,40,42,44);;/q;2*+1/p-2/b12-11+;; |
InChIキー |
XTYKHCPNKDNILW-YHPRVSEPSA-L |
異性体SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=CC=C6)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


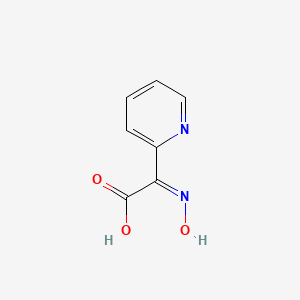
![3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13743223.png)
![4,4,6-Trimethyl-1H-pyrido[3,4-d][1,3]oxazine-2,8(4H,7H)-dione](/img/structure/B13743231.png)
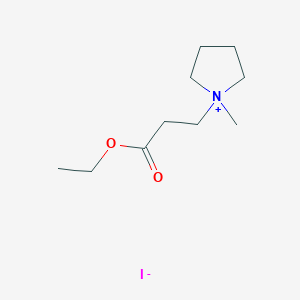
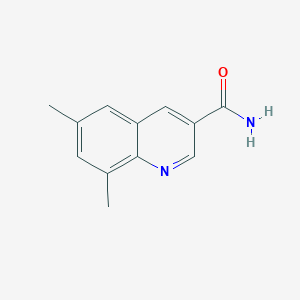
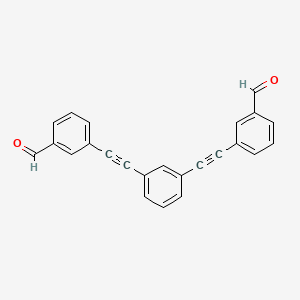
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)


